Dimethyl2-(2-chloroethylidene)malonate

Description

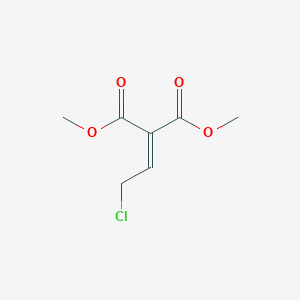

Dimethyl 2-(2-chloroethylidene)malonate (CAS: Not explicitly provided in evidence) is a malonate ester derivative featuring a chloroethylidene substituent at the central carbon of the malonate backbone. Malonate esters are pivotal in organic synthesis due to their dual ester groups, which enable nucleophilic substitutions, Michael additions, and cycloadditions. The chloroethylidene group introduces both steric and electronic effects, influencing reactivity and applications in pharmaceutical intermediates, agrochemicals, and materials science .

Properties

Molecular Formula |

C7H9ClO4 |

|---|---|

Molecular Weight |

192.60 g/mol |

IUPAC Name |

dimethyl 2-(2-chloroethylidene)propanedioate |

InChI |

InChI=1S/C7H9ClO4/c1-11-6(9)5(3-4-8)7(10)12-2/h3H,4H2,1-2H3 |

InChI Key |

FNHONVQGTSWBKC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=CCCl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-(2-chloroethylidene)malonate can be synthesized through the condensation of dimethyl malonate with 2-chloroacetaldehyde under basic conditions. The reaction typically involves the use of a base such as sodium ethoxide or potassium tert-butoxide to deprotonate the methylene group of dimethyl malonate, followed by nucleophilic attack on the carbonyl carbon of 2-chloroacetaldehyde.

Industrial Production Methods

On an industrial scale, the synthesis of dimethyl 2-(2-chloroethylidene)malonate can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(2-chloroethylidene)malonate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Condensation Reactions: It can participate in Knoevenagel condensation reactions with aldehydes or ketones to form α,β-unsaturated compounds.

Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Knoevenagel Condensation: This reaction is usually performed in the presence of a base such as piperidine or pyridine, often in ethanol or methanol as the solvent.

Cyclization Reactions: These reactions often require the use of strong bases or acids as catalysts and are typically carried out under reflux conditions.

Major Products Formed

Nucleophilic Substitution: The major products are substituted malonates, where the chlorine atom is replaced by the nucleophile.

Knoevenagel Condensation: The major products are α,β-unsaturated malonates.

Cyclization Reactions: The major products are heterocyclic compounds, such as pyridines or pyrimidines.

Scientific Research Applications

Dimethyl 2-(2-chloroethylidene)malonate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of dimethyl 2-(2-chloroethylidene)malonate involves its reactivity as an electrophile. The compound can undergo nucleophilic attack at the carbonyl carbon or the β-carbon of the α,β-unsaturated system. This reactivity allows it to participate in various organic reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Malonate esters vary widely based on substituents at the central carbon. Below is a comparative analysis of dimethyl 2-(2-chloroethylidene)malonate with structurally related compounds:

Physicochemical Properties

| Property | Dimethyl 2-(2-Chloroethylidene)malonate | Dimethylmalonate (DMM) | Diethyl 2-(2-Cyanoethyl)malonate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~182.6 (estimated) | 148.12 | 213.23 |

| Boiling Point | Not reported | 195–200°C | 388.7K (0.003 bar) |

| LogP (Lipophilicity) | ~1.5 (estimated) | 0.5 | 1.2 (calculated) |

| Hydrogen Bond Acceptors | 4 | 4 | 5 |

Key Observations :

- Chloroethylidene increases lipophilicity (higher LogP) compared to DMM, enhancing membrane permeability.

- Cyanoethyl substituents raise molecular weight and boiling points due to polar interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.